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Overview
Description
PF-3491165 is a small molecule drug that was initially developed by Pfizer Inc. It is known for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. The molecular formula of PF-3491165 is C27H29F2N3O5, and it has a molecular weight of 513.5331 .
Preparation Methods
The synthesis of PF-3491165 involves several steps, including the formation of the imidazole ring and the introduction of fluorophenyl and cyclopropyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
PF-3491165 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Halogenation reactions can introduce or replace halogen atoms in the compound. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. .
Scientific Research Applications
Chemistry: It is used as a reference compound in studies involving 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors.
Biology: Research has explored its effects on cellular cholesterol biosynthesis and its potential as a therapeutic agent.
Medicine: PF-3491165 has been investigated for its potential to treat cardiovascular diseases, particularly atherosclerosis.
Industry: It may be used in the development of new pharmaceuticals targeting cholesterol biosynthesis
Mechanism of Action
PF-3491165 exerts its effects by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the enzyme responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, PF-3491165 reduces the production of cholesterol in the liver, leading to lower levels of plasma cholesterol .
Comparison with Similar Compounds
PF-3491165 is similar to other 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, such as rosuvastatin and pravastatin. PF-3491165 exhibits superior plasma low-density lipoprotein-lowering efficacy compared to these compounds in animal studies. This makes PF-3491165 a unique and potentially more effective option for reducing cholesterol levels .
Similar Compounds
- Rosuvastatin
- Pravastatin
- Atorvastatin
Properties
CAS No. |
950741-95-4 |
---|---|
Molecular Formula |
C27H29F2N3O5 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(3R,5R)-7-[5-cyclopropyl-2-(4-fluorophenyl)-4-[(3-fluorophenyl)methylcarbamoyl]imidazol-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C27H29F2N3O5/c28-19-8-6-18(7-9-19)26-31-24(27(37)30-15-16-2-1-3-20(29)12-16)25(17-4-5-17)32(26)11-10-21(33)13-22(34)14-23(35)36/h1-3,6-9,12,17,21-22,33-34H,4-5,10-11,13-15H2,(H,30,37)(H,35,36)/t21-,22-/m1/s1 |
InChI Key |
MTCOKKTVNVFMCS-FGZHOGPDSA-N |
Isomeric SMILES |
C1CC1C2=C(N=C(N2CC[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F)C(=O)NCC4=CC(=CC=C4)F |
Canonical SMILES |
C1CC1C2=C(N=C(N2CCC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F)C(=O)NCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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